molecular formula C5H6O5 B038902 (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid CAS No. 112574-71-7

(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid

Cat. No. B038902
M. Wt: 146.1 g/mol
InChI Key: HOMGCVPJOFSUEQ-STHAYSLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid, also known as MOC-CA, is a chiral epoxide that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism Of Action

The mechanism of action of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid is not fully understood, but it is believed to involve the formation of covalent bonds with nucleophiles, such as amino acids and proteins. This covalent bonding can lead to the inhibition of enzyme activity and the disruption of cellular processes.

Biochemical And Physiological Effects

(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of viral replication and the induction of apoptosis in cancer cells. It has also been shown to have antimicrobial properties, inhibiting the growth of both bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid in lab experiments is its high selectivity towards nucleophiles, allowing for precise control over reactions. However, (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid can also be toxic to cells at high concentrations, making it important to carefully control the dosage in experiments.

Future Directions

There are many potential future directions for research on (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid. In medicine, further studies could investigate its potential as a drug delivery system or as a building block for the synthesis of novel pharmaceuticals. In agriculture, research could focus on developing (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid-based pesticides that are more environmentally friendly than traditional pesticides. In materials science, future research could investigate the use of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid in the synthesis of biodegradable polymers with a range of potential applications.

Synthesis Methods

(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid can be synthesized through a few different methods, including the reaction of oxirane-2-carboxylic acid with methanol in the presence of a catalyst, or the reaction of 2-methoxycarbonyloxirane with maleic anhydride. The latter method has been shown to be more efficient and selective, resulting in higher yields of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid.

Scientific Research Applications

(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been extensively studied for its potential applications in the fields of medicine, agriculture, and materials science. In medicine, (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been shown to have antiviral, antibacterial, and antitumor properties. It has also been investigated for its potential use in drug delivery systems and as a building block for the synthesis of novel pharmaceuticals.
In agriculture, (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been studied for its ability to protect crops from fungal and bacterial infections. It has also been shown to have insecticidal properties, making it a potential alternative to traditional pesticides.
In materials science, (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been used as a monomer in the synthesis of biodegradable polymers. These polymers have potential applications in the development of environmentally friendly packaging materials and medical devices.

properties

CAS RN

112574-71-7

Product Name

(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid

Molecular Formula

C5H6O5

Molecular Weight

146.1 g/mol

IUPAC Name

(2S,3R)-3-methoxycarbonyloxirane-2-carboxylic acid

InChI

InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3+/m0/s1

InChI Key

HOMGCVPJOFSUEQ-STHAYSLISA-N

Isomeric SMILES

COC(=O)[C@H]1[C@H](O1)C(=O)O

SMILES

COC(=O)C1C(O1)C(=O)O

Canonical SMILES

COC(=O)C1C(O1)C(=O)O

synonyms

2,3-Oxiranedicarboxylicacid,monomethylester,cis-(9CI)

Origin of Product

United States

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